molecular formula C27H21F3O10S B11825364 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose

1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose

Cat. No.: B11825364
M. Wt: 594.5 g/mol
InChI Key: HBSJRDYIAMPUCU-PIXQIBFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose: is a complex organic compound with the molecular formula C27H21F3O10S and a molecular weight of 594.51 g/mol . This compound is characterized by the presence of benzoyl and trifluoromethanesulfonyl groups attached to a ribofuranose ring. It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose typically involves the protection of the hydroxyl groups of ribofuranose followed by the introduction of benzoyl and trifluoromethanesulfonyl groups. The process generally includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amide derivative.

    Hydrolysis: The major products are the deprotected ribofuranose derivatives.

Scientific Research Applications

1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose involves its ability to act as a versatile intermediate in organic synthesis The trifluoromethanesulfonyl group is a good leaving group, making the compound highly reactive towards nucleophiles

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose is unique due to the presence of the trifluoromethanesulfonyl group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in pharmaceutical and material science research.

Properties

Molecular Formula

C27H21F3O10S

Molecular Weight

594.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C27H21F3O10S/c28-27(29,30)41(34,35)40-22-21(38-24(32)18-12-6-2-7-13-18)20(16-36-23(31)17-10-4-1-5-11-17)37-26(22)39-25(33)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21-,22-,26-/m1/s1

InChI Key

HBSJRDYIAMPUCU-PIXQIBFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.